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Compound of Interest

Compound Name: P17 Peptide

Cat. No.: B15541828 Get Quote

The designation "P17 peptide" is a polyonymous identifier referring to a diverse group of

peptides, each with distinct origins, structures, and biological functions. This ambiguity

necessitates a clear and differentiated understanding for researchers, scientists, and drug

development professionals. This technical guide provides an in-depth exploration of the core

biological functions, underlying mechanisms, and experimental methodologies for five

prominent P17 peptides: a TGF-β1 inhibitor, a host defense peptide from ant venom, the HIV-1

matrix protein p17, an estrogen receptor alpha-derived peptide (ERα17p), and a YAP/TEAD

pathway inhibitor.

P17 (KRIWFIPRSSWYERA): A TGF-β1 Inhibitory
Peptide
This synthetic peptide, identified from a phage display library, is a potent inhibitor of

Transforming Growth Factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis, immune

regulation, and cancer progression.

Biological Function and Mechanism of Action
P17 exerts its biological effects by directly binding to TGF-β isoforms, thereby blocking their

interaction with their cognate receptors on the cell surface. This inhibition disrupts the canonical

SMAD signaling pathway, a central intracellular cascade for TGF-β. By preventing the

phosphorylation of SMAD2, P17 effectively abrogates the downstream transcriptional program
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regulated by TGF-β. This leads to anti-proliferative effects in various cancer cell lines and has

shown potential in reducing the progression of early choroidal neovascularization lesions.[1][2]

Quantitative Data
Parameter Value Isoform Specificity Reference

Relative Binding

Affinity
100% TGF-β1 [1][2]

80% TGF-β2 [1][2]

30% TGF-β3 [1][2]

Inhibition of Cell

Proliferation (SNU449

& Hep3B cells)

Significant inhibition at

10-200 µg/mL
N/A
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Experimental Protocols
Crystal Violet Cell Proliferation Assay

This assay is used to determine the effect of the P17 peptide on the proliferation of adherent

cancer cell lines such as SNU449 and Hep3B.

Cell Seeding: Seed 7 x 10³ cells per well in a 96-well flat-bottom plate and allow them to

adhere and grow for 24 hours.

Treatment: Add the P17 peptide at various concentrations (e.g., 10, 50, 100, 200 µg/mL) to

the respective wells. Include untreated control wells.

Incubation: Incubate the plates for desired time points (e.g., 3, 6, 12, 24, 48, 72 hours).

Fixation: Remove the culture medium, wash the cells three times with Phosphate-Buffered

Saline (PBS), and then fix the cells for 10 minutes in a 3.7% buffered formalin solution.

Staining: Wash the cells with PBS and stain with a 0.01% crystal violet solution for 20

minutes at room temperature.

Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.

Solubilization: Add 200 µL of methanol or a 10% sodium dodecyl sulfate (SDS) solution to

each well and incubate on an orbital shaker for 2 hours to dissolve the stain.

Quantification: Measure the optical density (absorbance) of the extracted dye at 590 nm

using a spectrophotometer. The absorbance is proportional to the number of viable, adherent

cells.

Western Blot for SMAD2 Phosphorylation

This protocol is used to assess the inhibitory effect of P17 on the TGF-β1 signaling pathway by

measuring the phosphorylation of SMAD2.

Cell Culture and Treatment: Culture cells (e.g., Hep3B or SNU449) to 80-90% confluency.

Serum-starve the cells for 18-22 hours. Pre-treat with P17 peptide for a specified time

before stimulating with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.
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Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented

with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a

microcentrifuge tube, and sonicate briefly on ice.

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample

buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel

and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated SMAD2

(pSMAD2) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Detection: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence

(ECL) substrate and capture the signal using a digital imager or X-ray film.

Stripping and Reprobing: The membrane can be stripped and re-probed with an antibody for

total SMAD2 and a loading control like β-actin to ensure equal protein loading.

P17 (LFKEILEKIKAKL-NH2): A Host Defense Peptide
from Ant Venom
This cationic antimicrobial peptide, isolated from the venom of the ant Tetramorium

bicarinatum, possesses potent immunomodulatory properties, particularly in activating the
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antifungal responses of macrophages.

Biological Function and Mechanism of Action
P17 induces an alternative phenotype in human monocyte-derived macrophages (h-MDMs),

characterized by the upregulation of C-type lectin receptors (CLRs) such as the mannose

receptor (MR) and Dectin-1.[3] This process is initiated by the interaction of P17 with a

pertussis toxin-sensitive G-protein-coupled receptor (GPCR), leading to intracellular calcium

mobilization.[3] This triggers the release of arachidonic acid (AA) and the subsequent

production of leukotriene B4 (LTB4), which in turn activates the peroxisome proliferator-

activated receptor-gamma (PPARγ).[3] Activated PPARγ promotes the expression of MR and

Dectin-1, enhancing the macrophages' ability to recognize and phagocytose fungal pathogens

like Candida albicans.[3] This activation is also associated with an inflammatory response,

including the production of reactive oxygen species (ROS) and pro-inflammatory cytokines

such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3]

Quantitative Data
Parameter Cell Type Treatment Result Reference

Cytokine

Release
h-MDMs

P17 (200 µg/mL)

+ C. albicans

Increased IL-1β

and TNF-α

release

[3]

Phagocytosis h-MDMs P17 (200 µg/mL)

Enhanced

phagocytosis of

C. albicans

[3]

ROS Production h-MDMs
P17 (200 µg/mL)

+ C. albicans

Increased ROS

production
[3]
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Experimental Protocols
Macrophage Phagocytosis Assay

This protocol assesses the ability of P17-treated macrophages to engulf fungal pathogens.

Macrophage Preparation: Differentiate human monocytes into macrophages (h-MDMs) and

culture them in appropriate plates.

Treatment: Treat the h-MDMs with P17 (e.g., 200 µg/mL) for 24 hours.

Pathogen Labeling: Label Candida albicans yeast cells with a fluorescent marker, such as

Green Fluorescent Protein (GFP).

Co-incubation: Challenge the P17-treated and control macrophages with the GFP-labeled

yeast at a ratio of 6 yeasts per macrophage.

Binding vs. Internalization: To distinguish between bound and engulfed yeast, perform the

assay at two temperatures. For binding, incubate at 4°C. For phagocytosis (internalization),

incubate at 37°C.

Fluorescence Quenching (Optional): To differentiate external from internal yeast, a

quenching agent like trypan blue can be added to quench the fluorescence of non-

internalized yeast.

Quantification: Determine the number of bound or engulfed C. albicans by fluorescence

quantification using a fluorometer or by fluorescence microscopy.

ELISA for Cytokine Titration

This method quantifies the release of cytokines like TNF-α and IL-1β from macrophages.

Cell Treatment: Treat h-MDMs with P17 (200 µg/mL) for 24 hours.

Challenge: Challenge the treated and control macrophages with C. albicans blastospores at

a ratio of 3 yeasts per macrophage for 8 hours.

Supernatant Collection: Collect the cell culture supernatants.
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ELISA: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for

the specific cytokine of interest (e.g., human TNF-α or IL-1β). Follow the manufacturer's

instructions, which typically involve:

Coating a 96-well plate with a capture antibody.

Adding the collected supernatants and standards.

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

Adding a substrate that produces a colorimetric signal.

Quantification: Measure the absorbance at the appropriate wavelength and calculate the

cytokine concentration based on the standard curve.

HIV-1 Matrix Protein p17
The HIV-1 matrix protein p17 is a structural component of the virus that also functions as an

extracellular signaling molecule, or "viral cytokine," contributing to AIDS pathogenesis.

Biological Function and Mechanism of Action
Extracellular p17 deregulates the biological functions of various immune cells.[4] It mimics the

activity of the chemokine IL-8 by binding to its receptors, CXCR1 and CXCR2, on the surface of

target cells.[5][6][7] This interaction triggers downstream signaling cascades, including the

PI3K/Akt and MAPK/ERK pathways, leading to pro-angiogenic effects.[5] The functional

epitope of p17 responsible for this activity is located in its N-terminal region and is known as

AT20.[4] Variants of the p17 protein (vp17s), particularly those with mutations in the C-terminal

region, have been linked to enhanced B-cell proliferation and lymphomagenesis, often through

the activation of the Akt signaling pathway.[8][9][10]
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Parameter Value Target Reference

Binding Affinity High affinity CXCR1, CXCR2 [5][6][7]

B-cell Colony

Formation (Raji cells)

Increase of up to

~67% (S75X variant)
B-cells [11]

B-cell Colony

Formation (Raji cells)

Decrease of up to

~46% (wild-type p17)
B-cells [11]

Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 19 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3437870/
https://pubmed.ncbi.nlm.nih.gov/22904195/
https://pubmed.ncbi.nlm.nih.gov/22262769/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0017831&type=printable
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0017831&type=printable
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Intracellular Space

HIV-1 p17

CXCR1 / CXCR2

Binds

PI3K MAPK/ERK

Akt

Cell_Proliferation

Promotes

Angiogenesis

Promotes

Click to download full resolution via product page

HIV-1 p17 signaling via chemokine receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 19 Tech Support

https://www.benchchem.com/product/b15541828?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ERα17p (PLMIKRSKKNSLALSLT): An Estrogen
Receptor α-Derived Peptide
ERα17p is a 17-amino acid peptide derived from the hinge region (residues 295-311) of the

human estrogen receptor alpha (ERα).[12][13] It exhibits pro-apoptotic and anti-proliferative

effects in breast cancer cells, irrespective of their ERα status.[13]

Biological Function and Mechanism of Action
ERα17p functions as an inverse agonist of the G protein-coupled estrogen receptor (GPER).[2]

[5] By binding to GPER, it inhibits its basal activity and triggers a proteasome-dependent

downregulation of the receptor.[14] This leads to the attenuation of downstream signaling

pathways, including the phosphorylation of EGFR and ERK1/2, and a decrease in the

expression of the proto-oncogene c-fos.[5] In breast cancer cells, ERα17p induces apoptosis

by altering the balance of pro- and anti-apoptotic proteins, specifically by decreasing the Bcl-

xL/Bax ratio.[13] In vivo studies have shown that ERα17p can reduce the size of triple-negative

breast tumor xenografts.[13]

Quantitative Data
Parameter Cell Lines Effect Reference

Tumor Size Reduction
MDA-MB-231

xenografts

~50% reduction after

4 weeks
[13][15]

Bcl-xL/Bax Ratio
MCF-7, T47D, MDA-

MB-231, SK-BR-3
60-80% decrease [13]

Ki-67 Proliferation

Index

MDA-MB-231

xenografts

Decrease from 73% to

43%
[13]

Cell Viability SkBr3 cells

Inhibition prevented

by GPER antagonist

G-36

[15]
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Peptide 17: A YAP/TEAD Pathway Inhibitor
Peptide 17 is a synthetic 17-mer peptide designed as a potent and competitive inhibitor of the

interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of

transcription factors. This interaction is a critical downstream event in the Hippo signaling

pathway, which is often dysregulated in cancer.

Biological Function and Mechanism of Action
The Hippo pathway is a key regulator of organ size and cell proliferation. Its dysregulation

leads to the nuclear translocation of the transcriptional co-activator YAP, which then binds to

TEAD transcription factors to drive the expression of genes involved in cell proliferation and

survival. Peptide 17 acts by binding to TEAD with high affinity, thereby preventing the binding of

endogenous YAP.[16][17] This disruption of the YAP-TEAD complex inhibits the oncogenic

activity of YAP, leading to decreased viability and proliferation, and increased apoptosis in

cancer cells, such as those of lung cancer.[18]

Quantitative Data
Parameter Value Target Reference

IC₅₀ 25 nM YAP-TEAD Interaction [16][19][20]

Binding Affinity (Kd) 15 nM TEAD1 [16][17]

Binding Affinity (Kd) of

YAP50-171
40 nM TEAD1 [16][17]
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Inhibition of YAP-TEAD interaction by Peptide 17.
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Experimental Protocols
Co-Immunoprecipitation (Co-IP) for YAP-TEAD4 Interaction

This protocol is designed to demonstrate that Peptide 17 can disrupt the interaction between

YAP and TEAD4.

Cell Transfection and Lysis:

Co-transfect cells (e.g., HEK293FT) with expression vectors for tagged versions of YAP

(e.g., HA-YAP) and TEAD4 (e.g., V5-TEAD4).

Lyse the cells in a gentle Co-IP lysis buffer (e.g., RIPA buffer with reduced detergent

concentration) containing protease and phosphatase inhibitors.

Pre-clearing:

Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to

reduce non-specific binding.

Centrifuge and collect the supernatant.

Immunoprecipitation:

Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-V5 for

TEAD4) overnight at 4°C. In a parallel sample, add Peptide 17 to compete with the YAP-

TEAD4 interaction.

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing:

Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to

remove non-specifically bound proteins.

Elution:
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Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and

boiling for 5-10 minutes.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with antibodies against both tags (e.g., anti-V5 and anti-HA) to

detect both the "bait" (TEAD4) and the "prey" (YAP) proteins. A reduced signal for YAP in

the sample treated with Peptide 17 indicates disruption of the interaction.

This guide provides a comprehensive overview of the distinct biological functions of five

peptides designated as "P17". For researchers and drug developers, it is crucial to identify the

specific peptide of interest by its amino acid sequence or its described biological context to

avoid ambiguity and to leverage the correct body of scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The estrogen receptor alpha‐derived peptide ERα17p (P295‐T311) exerts pro‐apoptotic
actions in breast cancer cells in vitro and in vivo, independently from their ERα status - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. P17, an Original Host Defense Peptide from Ant Venom, Promotes Antifungal Activities of
Macrophages through the Induction of C-Type Lectin Receptors Dependent on LTB4-
Mediated PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

4. HIV-1 Matrix Protein p17 and its Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and
CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

6. HIV-1 matrix protein p17 promotes angiogenesis via chemokine receptors CXCR1 and
CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 19 Tech Support

https://www.benchchem.com/product/b15541828?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528276/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5528276/
https://www.researchgate.net/publication/333796322_The_Peptide_ERa17p_Is_a_GPER_Inverse_Agonist_that_Exerts_Antiproliferative_Effects_in_Breast_Cancer_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716351/
https://pubmed.ncbi.nlm.nih.gov/26302809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3437870/
https://pubmed.ncbi.nlm.nih.gov/22904195/
https://pubmed.ncbi.nlm.nih.gov/22904195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. HIV-1 matrix protein p17 binds to the IL-8 receptor CXCR1 and shows IL-8-like chemokine
activity on monocytes through Rho/ROCK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

8. A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. pnas.org [pnas.org]

11. journals.plos.org [journals.plos.org]

12. selleckchem.com [selleckchem.com]

13. pubs.acs.org [pubs.acs.org]

14. researchgate.net [researchgate.net]

15. selleck.co.jp [selleck.co.jp]

16. Biochemical and Structural Characterization of a Peptidic Inhibitor of the YAP:TEAD
Interaction That Binds to the α-Helix Pocket on TEAD - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP–
TEAD Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

18. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling
Technology [cellsignal.com]

19. researchgate.net [researchgate.net]

20. The estrogen receptor alpha-derived peptide ERα17p (P(295)-T(311)) exerts pro-
apoptotic actions in breast cancer cells in vitro and in vivo, independently from their ERα
status - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Navigating the Multifaceted World of P17 Peptides: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541828#p17-peptide-biological-function]
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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